Cas no 13468-27-4 (2(1H)-Quinolinone,7-(dimethylamino)-1-ethyl-3-phenyl-)

2(1H)-Quinolinone,7-(dimethylamino)-1-ethyl-3-phenyl- structure
13468-27-4 structure
Product Name:2(1H)-Quinolinone,7-(dimethylamino)-1-ethyl-3-phenyl-
CAS No:13468-27-4
MF:C19H20N2O
MW:292.374904632568
CID:217705
PubChem ID:83503
Update Time:2025-04-19

2(1H)-Quinolinone,7-(dimethylamino)-1-ethyl-3-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2(1H)-Quinolinone,7-(dimethylamino)-1-ethyl-3-phenyl-
    • 7-(dimethylamino)-1-ethyl-3-phenyl-2-quinolone
    • 7-(Dimethylamino)-1-ethyl-3-phenyl-2(1H)-quinolinone
    • 7-(dimethylamino)-1-ethyl-3-phenylquinolin-2(1H)-one
    • 2(1H)-Quinolinone, 7-(dimethylamino)-1-ethyl-3-phenyl-
    • EINECS 236-725-6
    • 13468-27-4
    • NS00024352
    • DTXSID9065493
    • SCHEMBL7535818
    • 0JG7T552Y9
    • UNII-0JG7T552Y9
    • 7-(Dimethylamino)-1-ethyl-3-phenylcarbostyril
    • Q27236863
    • 7-(dimethylamino)-1-ethyl-3-phenylquinolin-2-one
    • Inchi: 1S/C19H20N2O/c1-4-21-18-13-16(20(2)3)11-10-15(18)12-17(19(21)22)14-8-6-5-7-9-14/h5-13H,4H2,1-3H3
    • InChI Key: ONUKVSFEFHPRKD-UHFFFAOYSA-N
    • SMILES: O=C1C(C2C=CC=CC=2)=CC2C=CC(=CC=2N1CC)N(C)C

Computed Properties

  • Exact Mass: 292.1577
  • Monoisotopic Mass: 292.157563266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 3
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 23.6Ų

Experimental Properties

  • PSA: 23.55
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